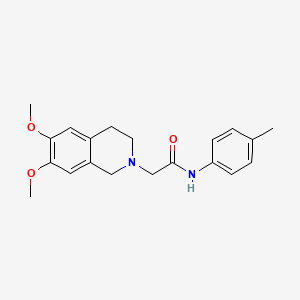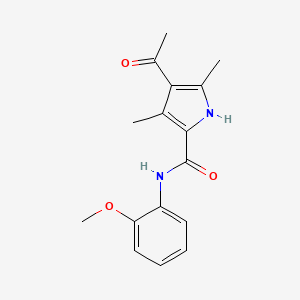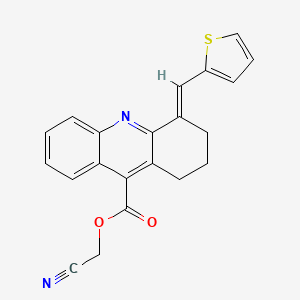![molecular formula C15H13F2NO4 B10808756 [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate](/img/structure/B10808756.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroanilino group, an oxoethyl linkage, and a dimethylfuran carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate typically involves multiple steps, starting with the preparation of the difluoroanilino precursor. This precursor can be synthesized through electrophilic fluorination of aniline derivatives. The subsequent steps involve the formation of the oxoethyl linkage and the attachment of the dimethylfuran carboxylate group. Common reagents used in these reactions include fluorinating agents, carbonyl compounds, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The difluoroanilino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated quinones, while reduction can produce difluoroaniline derivatives. Substitution reactions can result in a variety of substituted anilino compounds.
Scientific Research Applications
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroanilino group may interact with enzymes or receptors, modulating their activity. The oxoethyl linkage and dimethylfuran carboxylate moiety contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate: shares similarities with other difluoroanilino compounds, such as difluoroaniline and difluorobenzene derivatives.
Dimethylfuran derivatives: Compounds like 2,5-dimethylfuran and its analogs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H13F2NO4 |
|---|---|
Molecular Weight |
309.26 g/mol |
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-8-5-11(9(2)22-8)15(20)21-7-14(19)18-13-4-3-10(16)6-12(13)17/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
SUDKQTIBZRDRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-dimethoxy-4-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10808682.png)
![N-[(4-methylphenyl)methyl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B10808695.png)


![N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B10808715.png)
![N-1,3-benzothiazol-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B10808720.png)

![[2-oxo-2-(2-phenylanilino)ethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808732.png)
![N-[4-(propan-2-yl)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B10808735.png)
![2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B10808744.png)
![[4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]-phenylmethanone](/img/structure/B10808747.png)
![1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B10808749.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate](/img/structure/B10808766.png)
